molecular formula C17H22I3N3O8 B1672082 Iopamidol CAS No. 60166-93-0

Iopamidol

Cat. No.: B1672082
CAS No.: 60166-93-0
M. Wt: 777.1 g/mol
InChI Key: XQZXYNRDCRIARQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopamidol is a non-ionic, iodinated X-ray contrast agent widely used in clinical imaging since its introduction over 30 years ago . Its chemical structure (Fig. 1a) features a triiodobenzene core with hydrophilic side chains, including two amide groups critical for its pH-sensitive properties in chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) . With high water solubility (~120 mg/mL) and low osmolality, this compound is well-tolerated in diagnostic procedures such as computed tomography (CT) and angiography . Recent advancements have expanded its utility to CEST-MRI for mapping extracellular pH (pHe) in tumors and kidneys, leveraging its dual amide proton exchanges that are base-catalyzed and pH-dependent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol involves multiple steps. One common method includes the reaction of a compound with an acylating agent such as (S)-2-(acetyloxy)propanoyl chloride in a reaction medium. This is followed by hydrolysis with an aqueous solution at a pH ranging from 0 to 7, using water or a diluted alkaline solution like sodium hydroxide or potassium hydroxide. The intermediate is then subjected to alkaline hydrolysis to restore the (S)-2-(hydroxy)propanoyl group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis without intermediate isolation. This method is advantageous as it reduces the need for solvent recovery and recycling, thereby increasing yield and cost-effectiveness .

Chemical Reactions Analysis

Degradation Mechanisms

Iopamidol undergoes various degradation reactions under different conditions, including photodegradation and oxidation processes. The primary mechanisms identified include:

  • Photodegradation : this compound can be degraded by ultraviolet (UV) irradiation. Studies have shown that the degradation rate increases with higher UV intensity and lower initial concentrations of this compound. The process follows pseudo-first-order kinetics, with hydroxylation and deiodination being significant pathways for degradation .

  • Oxidative Degradation : The compound can also be effectively degraded using advanced oxidation processes (AOPs), such as:

    • Iron-Activated Persulfate Oxidation : This method involves using ferrous ions to activate persulfate, generating sulfate radicals that oxidize this compound. The degradation rate is influenced by factors such as pH, temperature, and the concentration of persulfate and ferrous ions. Optimal conditions for this compound degradation were found at a pH of 3.0 and a temperature of 45 °C, achieving a degradation rate of 0.1266 min10.1266\text{ min}^{-1} under specific concentrations .

    • UV/Hydrogen Peroxide : Another effective method involves UV light combined with hydrogen peroxide, which generates hydroxyl radicals that attack the this compound molecule .

Reaction Pathways

The degradation pathways of this compound involve several steps:

  • Initial Hydroxylation : Hydroxyl radicals (OH\cdot OH) react with this compound, leading to hydroxylated derivatives.

  • Deiodination : The release of iodide ions occurs as iodine atoms are removed from the aromatic ring structure during oxidation processes.

  • Formation of Intermediate Products : Various transformation products have been identified during these reactions, including:

    • TP651

    • TP667

    • TP541

    • TP557

    • TP705

    • TP631

    • TP661

    • TP735

These products arise from sequential reactions involving hydroxylation and further oxidation or deacetylation processes .

Kinetics of Degradation

The kinetics of this compound degradation have been studied under various conditions:

ProcessRate Constant (min1\text{min}^{-1})Optimal Conditions
UV IrradiationVaries with intensityLow concentration, high intensity
Iron-Activated Persulfate0.12660.1266pH 3.0, Temperature 45 °C
UV/Hydrogen PeroxideNot specifiedVaries with concentration

The studies indicate that the degradation rates can significantly vary based on operational parameters such as pH, temperature, and concentration of reactants.

Environmental Impact and Implications

The environmental persistence of this compound poses challenges in wastewater treatment due to its resistance to conventional methods. Research highlights that while advanced oxidation processes can effectively degrade this compound, the formation of iodinated disinfection by-products (I-DBPs) during subsequent chlorination processes raises concerns regarding water safety .

Scientific Research Applications

Medical Imaging

Computed Tomography (CT) Scans:
Iopamidol is extensively used in CT imaging to improve the contrast of blood vessels, organs, and tissues. It is injected intravenously before scanning, allowing radiologists to obtain detailed images essential for diagnosing conditions like tumors, injuries, and infections. The agent enhances the visibility of structures by increasing x-ray absorption in areas where it accumulates.

Angiography:
In angiographic procedures, this compound is injected directly into blood vessels to visualize vascular abnormalities such as blockages and aneurysms. This application is critical for guiding interventional procedures like stenting or embolization.

Pharmacokinetics and Safety

This compound exhibits a pharmacokinetic profile characterized by rapid distribution and elimination. Studies indicate that approximately 35-40% of the administered dose is excreted within 60 minutes post-injection, with over 90% excreted within 72-96 hours in patients with normal renal function . Its low osmolality minimizes the risk of adverse reactions, making it safer for patients with pre-existing health conditions .

MRI Applications

Recent research has explored this compound's potential as a chemical exchange saturation transfer (CEST) agent in magnetic resonance imaging (MRI). It has been shown to enhance imaging capabilities by providing pH mapping in renal studies and improving contrast in combined MRI and CT protocols . This expands its utility beyond traditional x-ray applications.

Study on Efficacy and Safety

A multicenter study compared this compound-370 with iodixanol-320 during contrast-enhanced multidetector-row computed tomography (CE-MDCT). The results indicated that this compound-370 provided significantly greater enhancement during the arterial phase while maintaining comparable safety profiles regarding heart rate changes .

Safety Evaluation in Peripheral Arteriography

A clinical evaluation involving ten patients undergoing peripheral arteriography assessed the safety and tolerance of this compound. All participants reported only mild sensations during injection, indicating a favorable safety profile .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Elimination Half-LifeApproximately 2 hours
Cumulative Urinary Excretion35-40% at 60 min
80-90% at 8 hrs
90%+ at 72-96 hrs
Renal Visualization Time30-60 seconds post-injection
StabilityStable in solution

Table 2: Comparison of Contrast Enhancement

Contrast AgentArterial Phase HUPortal Venous Phase HU
This compound-370Higher (301.3 ± 80.2)Similar
Iodixanol-320Lower (273.6 ± 65.9)Similar

Mechanism of Action

Iopamidol functions as a radiographic contrast agent by opacifying vessels and anatomical structures in the path of the flow of the contrast media. This opacification enhances the visibility of these structures during imaging procedures. The compound’s nonionic and low-osmolar properties contribute to its effectiveness and safety profile .

Comparison with Similar Compounds

Imaging Efficacy in CEST-MRI

Iopamidol’s ratiometric CEST-MRI capability distinguishes it from other iodinated agents. By comparing CEST effects at 4.3 ppm (amide protons) and 5.5 ppm (2-hydroxypropylamide protons), this compound enables pH quantification independent of concentration, achieving a precision of ±0.1 pH units in the range of pH 6–7.5 . In contrast, iopromide (Ultravist®), another non-ionic agent, exhibits similar pH sensitivity but covers a larger tumor region in vivo. However, this compound provides superior measurement consistency, as demonstrated in xenograft models where its standard deviation in pHe was significantly lower (p < 0.01) .

Table 1: CEST-MRI Performance Comparison

Agent pH Range Precision (pH Units) Tumor Coverage Key Advantage
This compound 6.0–7.5 ±0.1 Moderate High precision, ratiometric
Iopromide 6.0–7.5 ±0.15 High Broader spatial detection
Iohexol N/A N/A N/A Limited CEST applicability

Pharmacokinetics and Biodegradation

This compound’s pharmacokinetics vary by administration route. Intraperitoneal (IP) delivery achieves tumor clearance within 48 hours, comparable to intravenous (IV) infusion . However, its environmental persistence is notable: aerobic biodegradation takes >100 days, slower than iohexol and iomeprol (~49 days) . This slower breakdown raises ecological concerns compared to alternatives like iomeprol, which forms fewer transformation products (TPs) during degradation .

Chemical and Electronic Properties

Quantum chemical studies reveal this compound’s solvent-dependent stability. In polar solvents like water, its HOMO-LUMO gap widens (indicating higher kinetic stability), while dipole moments increase, enhancing solubility . Compared to meta-iodobenzylguanidine (MIBG), this compound’s iodinated structure allows isotopic exchange with ¹³¹I without altering chemical properties, enabling radiolabeling applications .

Biological Activity

Iopamidol is a nonionic, low-osmolar iodinated contrast agent commonly used in medical imaging, particularly in computed tomography (CT) and angiography. Despite its widespread application, recent studies have highlighted significant biological activities and potential adverse effects associated with its use, particularly concerning nephrotoxicity and cellular interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on renal function, and implications for clinical practice.

This compound's primary role as a contrast agent is to enhance the visibility of internal structures during imaging procedures. Its chemical structure includes an amide group that facilitates pH-dependent exchange rates, allowing it to serve as a pH-sensitive contrast agent in various environments, including tumor microenvironments . The compound's high water solubility and low toxicity profile make it an attractive option for medical imaging applications .

Overview

One of the most critical concerns regarding this compound is its association with renal toxicity. Studies have demonstrated that this compound can induce mitochondrial damage in renal epithelial cells, leading to impaired renal function. This effect is particularly pronounced in patients with preexisting kidney conditions .

Case Studies and Research Findings

  • Mitochondrial Damage : Research using human embryonic kidney cells (HEK293T) has shown that this compound treatment results in:
    • ATP depletion.
    • Reduced mitochondrial membrane potential.
    • Increased accumulation of reactive oxygen species (ROS) and superoxide levels .
    These findings suggest that this compound can compromise mitochondrial function, which is critical for cellular energy production.
  • Animal Studies : In vivo studies involving zebrafish larvae and killifish proximal tubules have corroborated these findings, indicating that mitochondrial dysfunction is a key mechanism underlying this compound-induced nephrotoxicity .
  • Clinical Implications : A retrospective analysis highlighted that patients with compromised renal function are at a higher risk for adverse effects when administered this compound. The study emphasized the need for careful monitoring of renal parameters post-administration to mitigate risks .

Pharmacokinetics and Distribution

This compound is characterized by rapid distribution within the body following intravenous administration. It typically reaches peak concentration in renal parenchyma within 30-60 seconds and provides optimal imaging contrast between 5 to 15 minutes post-injection . Importantly, this compound exhibits minimal protein binding and does not significantly cross the blood-brain barrier, reducing concerns regarding central nervous system toxicity .

Adverse Reactions

While generally well-tolerated, this compound can elicit hypersensitivity reactions in some patients. Reports indicate that anaphylactic reactions may occur, necessitating immediate medical intervention during imaging procedures . The incidence of such reactions underscores the importance of patient history review prior to administration.

Summary Table of Biological Effects

Biological Activity Observed Effects References
Mitochondrial DysfunctionATP depletion, increased ROS levels
Renal ToxicityImpaired renal function in at-risk populations
PharmacokineticsRapid renal uptake; minimal protein binding
Hypersensitivity ReactionsAnaphylaxis reported in some cases

Q & A

Basic Research Questions

Q. What is the mechanism by which iopamidol enhances radiographic imaging contrast?

this compound improves imaging contrast via iodine (Z=53), which has a high atomic number, enabling superior X-ray attenuation compared to surrounding tissues. This differential absorption creates clear distinctions between blood vessels, organs, and soft tissues. The molecule’s nonionic, low-osmolar properties reduce osmotic stress, enhancing safety in clinical use. Key physicochemical parameters include a molecular weight of 777.09 and solubility of 92 mg/mL in water, critical for formulation stability .

Q. How is this compound metabolized and excreted in vivo?

this compound undergoes no metabolism and exhibits negligible plasma protein binding. It is eliminated via glomerular filtration, with a half-life of ~2 hours in healthy kidneys. In renal impairment, half-life extends to 70 hours, reducible to 3.5 hours with hemodialysis. Distribution studies confirm minimal blood-brain barrier penetration and limited placental transfer, informing dosing protocols for vulnerable populations .

Q. Which drug interactions influence this compound’s safety profile?

Nephrotoxic agents (e.g., aminoglycosides, NSAIDs) exacerbate contrast-induced nephropathy (CIN) risk. Beta-blockers may potentiate hypersensitivity reactions. Preclinical models recommend withholding nephrotoxins 24–48 hours pre-administration and monitoring renal function post-procedure. Hydration protocols and creatinine clearance calculations are critical for mitigating adverse effects .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties?

this compound exhibits conformational versatility in crystalline states: anhydrous and monohydrate forms adopt syn conformations, while pentahydrate phases adopt anti conformations. These polymorphs influence solubility, bioavailability, and spectroscopic signatures (e.g., IR/Raman). Thermodynamic and computational analyses (e.g., quantum chemical calculations) are used to map conformational markers and crystallization mechanisms .

Q. What computational methods elucidate this compound’s electronic structure?

B3LYP/LANL2DZ density functional theory (DFT) reveals electronic properties, including HOMO-LUMO gaps, dipole moments (µ = 6.77 Debye), and hyperpolarizability (ßtot = 1.30×10⁻³⁰ esu). Solvent polarity inversely correlates with molecular hardness, impacting stability. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions and charge delocalization, critical for predicting reactivity .

Q. How does chlorination transform this compound into toxic byproducts?

Chlorination of this compound follows second-order kinetics (k = 0.87 M⁻¹s⁻¹ at pH 8.5), releasing iodine (oxidized to iodate) and generating high-molecular-weight disinfection byproducts (DBPs). Structural analysis via MSⁿ/NMR identifies side-chain cleavage and iodine/chlorine exchange. Chronic cytotoxicity assays (LC50 = 332 ng/μL) confirm DBPs are more toxic than this compound alone, necessitating advanced oxidation processes (e.g., O₃/PMS) for remediation .

Q. Can this compound be repurposed for pH mapping via MRI-CEST?

Yes. This compound’s pH-sensitive amide protons enable ratiometric chemical exchange saturation transfer (CEST) imaging. Selective irradiation at 4.3 ppm and 5.5 ppm under varying saturation powers (1.0–2.0 µT) allows pH quantification in the 5.5–7.4 range. In vivo murine studies validate renal pH mapping, with applications in monitoring acidosis/alkalosis induced by dietary interventions .

Q. How does this compound compare to iohexol in metabolic and clinical toxicity?

In vitro neural tissue models show no significant glucose metabolism disruption by this compound or iohexol, unlike metrizamide. Clinically, iohexol has higher CIN incidence (21–26%) versus this compound (6–12%), attributed to osmotic and chemotoxic differences. Multivariate analyses recommend hydration and stratified dosing for high-risk patients (e.g., diabetes, renal impairment) .

Q. What methodologies assess this compound’s environmental persistence and ecotoxicity?

High-resolution mass spectrometry (HRMS) and toxicity-weighted quantification identify this compound-derived DBPs in water systems. Longitudinal studies in chlorinated water supplies correlate this compound with genotoxic byproducts, prompting EPA-funded remediation research. Collaborative frameworks (e.g., NSF grants) integrate ecotoxicology, hydrodynamics, and advanced oxidation to mitigate ecosystem impacts .

Q. Methodological Considerations

  • Nephrotoxicity Studies : Use randomized trials with hydration protocols, serial creatinine monitoring, and contrast media stratification (e.g., iohexol vs. This compound) .
  • Polymorphism Analysis : Combine X-ray diffraction, IR/Raman spectroscopy, and DFT to map conformational dynamics .
  • Environmental Remediation : Deploy O₃/PMS systems for DBP degradation, validated via CHO cell cytotoxicity assays .

Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023158
Record name Iopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ...
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder

CAS No.

60166-93-0, 66108-95-0
Record name Iopamidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60166-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopamidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopamidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iohexol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPAMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes at about 300 °C without melting
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.